N-dodecyl-4-(octanoylamino)benzamide
Description
N-Dodecyl-4-(octanoylamino)benzamide is a synthetic aromatic oligoamide characterized by a benzamide core substituted at the 4-position with an octanoylamino group (an 8-carbon acyl chain) and an N-dodecyl (12-carbon alkyl) chain. This compound belongs to the class of N-alkylated aromatic oligoamides, which are abiotic foldamers that lack intramolecular hydrogen-bonding networks but exhibit unique conformational flexibility due to alkyl chain interactions .
Properties
Molecular Formula |
C27H46N2O2 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
N-dodecyl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C27H46N2O2/c1-3-5-7-9-10-11-12-13-15-17-23-28-27(31)24-19-21-25(22-20-24)29-26(30)18-16-14-8-6-4-2/h19-22H,3-18,23H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
NMGSQLUURHDKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-4-(octanoylamino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher efficiency and cost-effectiveness, ensuring the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride and boron trifluoride are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-dodecyl-4-(octanoylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N-dodecyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and induce apoptosis through separate mechanisms . This dual action makes it a potential candidate for the development of anti-inflammatory and anticancer drugs.
Comparison with Similar Compounds
Key Structural Features
N-Dodecyl-4-(octanoylamino)benzamide shares structural motifs with other benzamide derivatives but differs in substituent length and functional groups. Below is a comparative analysis:
| Compound Name | Core Structure | N-Substituent | Aromatic Substituent | Key Functional Groups |
|---|---|---|---|---|
| This compound | Benzamide | Dodecyl (C12) | 4-Octanoylamino (C8 acyl) | Amide, alkyl chains |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | Benzamide | 3,4-Dimethoxyphenethyl | None | Amide, methoxy groups |
| 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-D) | Benzamide | 4-Methoxyphenethyl | 2-Hydroxy | Amide, hydroxy, methoxy |
| AH-7921 | Dichlorinated benzamide | Cyclohexylmethyl | 3,4-Dichloro | Amide, cycloalkyl, chloro |
Key Observations :
Physicochemical Properties
- Melting Points: Rip-B and Rip-D exhibit relatively high melting points (90°C and 96°C, respectively) due to aromatic stacking and hydrogen bonding . In contrast, the long alkyl chains in this compound are expected to lower its melting point, as seen in other N-alkylated oligoamides .
- Solubility: The octanoylamino and dodecyl groups increase solubility in nonpolar solvents compared to polar derivatives like Rip-D.
Conformational Behavior
N-Alkylated aromatic oligoamides exhibit folding properties influenced by substituent bulk and flexibility. For instance:
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